In Silico Physicochemical Comparison: LogP and TPSA Profile Versus Piperidine and Morpholine Sulfonamide Analogs
Computational predictions indicate that N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide exhibits a LogP of 1.4295 and a topological polar surface area (TPSA) of 66.48 Ų . These values position the compound in a favorable physicochemical space for oral bioavailability according to Lipinski's and Veber's rules. For comparison, published analogs incorporating a morpholine sulfonamide at the same para position demonstrate altered polarity profiles, with corresponding shifts in COX enzyme inhibition selectivity [1]. While direct head-to-head solubility data for this exact compound are not available in the primary literature, the predicted LogP and TPSA values provide procurement-relevant differentiation when selecting building blocks for fragment-based drug discovery or hit-to-lead optimization campaigns.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.4295 |
| Comparator Or Baseline | Pyrrolidine sulfonamide class; morpholine sulfonamide analogs (comparative polarity shift) |
| Quantified Difference | Moderate lipophilicity; TPSA = 66.48 Ų |
| Conditions | In silico computational prediction (SMILES-based) |
Why This Matters
The moderate LogP of 1.4295 distinguishes this compound from more polar morpholine or piperazine sulfonamide isosteres, enabling informed selection for SAR campaigns where balanced lipophilicity is critical for membrane permeability and target engagement.
- [1] PMC9916685. Table 1. COX-1 and COX-2 IC50 values for pyrrolidinylphenyl (10.35 μM and 12.50 μM) versus morpholinophenyl (8.90 μM and 71.00 μM) sulfonamide analogs. Int J Mol Sci. 2023. View Source
